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Compound of Interest

Compound Name:
4-(Methoxymethoxy)phenylboronic

acid

CAS No.: 162662-27-3

Cat. No.: B062682

Get Quote

Executive Summary
This technical guide outlines the handling, safety, and application protocols for 4-
(Methoxymethoxy)phenylboronic acid (CAS: 162662-27-3). As a bifunctional building block,

this compound features a boronic acid moiety for cross-coupling and a phenol group masked

by a methoxymethyl (MOM) ether.

For the researcher, the critical operational challenge is two-fold:

Boroxine Equilibrium: Managing the dehydration-hydration equilibrium of the boronic acid to

ensure accurate stoichiometry.

Orthogonal Stability: Navigating the base-stability of the MOM group during coupling versus

its acid-lability during deprotection and waste disposal.

Part 1: Physicochemical & Safety Matrix
The following data consolidates physical properties with GHS safety standards.
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Parameter Technical Specification

Chemical Name 4-(Methoxymethoxy)phenylboronic acid

CAS Number 162662-27-3

Molecular Formula C₈H₁₁BO₄

Molecular Weight 181.98 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in MeOH, EtOH, DMF, DMSO; Sparingly

soluble in water.

Melting Point 138–142 °C (Decomposes/Dehydrates)

Acidity (pKa)
~8.8 (Boronic acid group); MOM group is non-

ionizable.

GHS Hazard Classification[1][2]
Signal Word: WARNING

H315: Causes skin irritation.[1][2]

H319: Causes serious eye irritation.[1][2]

H335: May cause respiratory irritation.[1]

Critical Safety Insight: The Hidden Formaldehyde Risk
While the compound itself is an irritant, the MOM (Methoxymethyl) group presents a latent

hazard. Upon exposure to strong acids (during deprotection or improper waste disposal), the

MOM ether hydrolyzes to release formaldehyde (a known carcinogen) and methanol.

Protocol: Do not mix this compound with acidic waste streams outside of a fume hood.

Disposal: Segregate waste streams. Treat acidic aqueous waste containing this compound

as potential formaldehyde generators.
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Part 2: The Boroxine-Boronic Acid Equilibrium[4][5]
Boronic acids are not static molecules; they exist in a dynamic equilibrium with their dehydrated

trimeric anhydrides, known as boroxines. This conversion is driven by thermal energy and

vacuum, and reversed by ambient humidity.

Why this matters: If your sample has partially dehydrated to the boroxine during storage,

weighing based on the monomeric molecular weight (181.98 g/mol ) will result in an excess of

reagent (since the boroxine has a higher boron-to-mass ratio).

Diagram 1: Stoichiometric Equilibrium
The following diagram illustrates the dehydration pathway that alters the effective molecular

weight of the reagent.
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Figure 1: The reversible dehydration of 4-(Methoxymethoxy)phenylboronic acid to its

boroxine trimer. Accurate stoichiometry requires verifying the hydration state via H-NMR or

elemental analysis.

Part 3: Operational Protocols
Storage & Handling

Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

Moisture Control: While moisture reverses boroxine formation, excessive moisture can

promote protodeboronation (cleavage of the C-B bond) over long periods. A desiccator is

recommended to maintain a consistent hydration state.
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Weighing: Allow the container to equilibrate to room temperature before opening to prevent

condensation.

Experimental Workflow: Suzuki-Miyaura Coupling
The MOM group is stable to base, making this reagent ideal for basic cross-coupling

conditions.

Reagents:

Aryl Halide: 1.0 equiv[3]

Boronic Acid: 1.2 – 1.5 equiv (Excess accounts for potential deboronation)

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%)

Base: K₂CO₃ or Cs₂CO₃ (2.0 – 3.0 equiv)

Solvent: Dioxane/Water (4:1) or DMF/Water.

Step-by-Step Methodology:

Inerting: Charge the reaction vessel with the aryl halide, 4-
(Methoxymethoxy)phenylboronic acid, and base. Cycle vacuum/nitrogen 3 times.

Solvation: Add degassed solvent.

Catalysis: Add the Palladium catalyst under a positive pressure of nitrogen.

Reaction: Heat to 80–100 °C. Monitor via TLC/LCMS.

Note: The MOM group will remain intact.

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Deprotection (MOM Removal)
To reveal the free phenol, the MOM group is removed under acidic conditions.
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Reagent: 6M HCl or Trifluoroacetic acid (TFA) in DCM.

Caution: This step generates formaldehyde. Perform strictly in a fume hood.

Quenching: Neutralize with sat. NaHCO₃ before disposal to prevent off-gassing in waste

containers.

Diagram 2: Reaction & Deprotection Workflow
This flowchart visualizes the orthogonal stability of the MOM group during the synthetic route.

Start: 4-(Methoxymethoxy)phenylboronic acid

Step 1: Suzuki Coupling
(Basic Conditions: K₂CO₃/Pd)

MOM Group: STABLE

 + Aryl Halide

Intermediate: Biaryl MOM Ether

Step 2: Acidic Hydrolysis
(HCl or TFA)

MOM Group: CLEAVED

Final Product: 4-Hydroxy-Biaryl Waste Stream Hazard:
Formaldehyde Generation

 Byproducts

Click to download full resolution via product page

Figure 2: Synthetic workflow demonstrating the base-stability of the MOM group during

coupling and its subsequent removal under acidic conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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